

Technical Support Center: Enhancing Amlodipine Dissolution Rate

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Compound of Interest

Compound Name: *Amlodipine mesylate*

Cat. No.: *B1667249*

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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the dissolution rate of amlodipine from tablet formulations.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Dissolution Rate Observed with Amlodipine Tablets

- Question: My amlodipine tablets are showing a dissolution rate that is below the acceptable limit. What are the potential causes and how can I troubleshoot this?
- Answer: A low dissolution rate for amlodipine tablets can stem from several factors related to the drug substance, formulation, and manufacturing process. Here is a step-by-step guide to troubleshoot this issue:
 - API Properties:
 - Particle Size: Amlodipine's low aqueous solubility can be a limiting factor. Reducing the particle size of the active pharmaceutical ingredient (API) through techniques like micronization can increase the surface area available for dissolution.

- Polymorphism: Different polymorphic forms of amlodipine can exhibit different solubility and dissolution characteristics. Ensure you are using a consistent and appropriate polymorphic form.
- Formulation Components:
 - Excipient Selection: The type and concentration of excipients play a crucial role.
 - Fillers: Water-soluble fillers like lactose or mannitol can aid in dissolution, whereas insoluble fillers may hinder it.
 - Binders: High concentrations of binders or the use of a high-viscosity binder can lead to harder tablets that do not disintegrate easily.
 - Lubricants: Hydrophobic lubricants such as magnesium stearate can form a film around the drug particles, impeding water penetration and dissolution. Consider reducing the concentration or using a hydrophilic lubricant.
- Manufacturing Process:
 - Compression Force: High compression forces can result in tablets with low porosity, which slows down the ingress of the dissolution medium.
 - Granulation: If using wet granulation, ensure that the granules are properly dried, as excess moisture can affect tablet properties. The granule size should be optimized for uniform dissolution.

Issue 2: Inconsistent Dissolution Results Between Batches

- Question: I am observing significant variability in the dissolution profiles of different batches of my amlodipine tablets. What could be causing this inconsistency?
- Answer: Batch-to-batch variability in dissolution is a common challenge. The following factors should be investigated:
 - API and Excipient Variability: Ensure that the particle size distribution, polymorphic form, and other physical properties of the amlodipine API and excipients are consistent across all batches.

- Process Parameters: Minor variations in manufacturing parameters can lead to significant differences in dissolution. Key parameters to monitor include:
 - Mixing times and speeds
 - Granulation fluid volume and spray rate
 - Drying times and temperatures
 - Compression force and speed
- Equipment and Environmental Conditions:
 - Ensure that all equipment is properly calibrated and maintained.
 - Monitor and control environmental factors such as temperature and humidity in the manufacturing area, as they can affect the properties of the materials and the final product.

Issue 3: Failed Dissolution with Solid Dispersion Formulations

- Question: I have prepared a solid dispersion of amlodipine to enhance its dissolution, but the results are still not satisfactory. What could be wrong?
- Answer: While solid dispersions are an effective technique for enhancing the dissolution of poorly soluble drugs like amlodipine, several factors can lead to suboptimal performance. Consider the following:
 - Choice of Carrier: The selection of the hydrophilic carrier is critical. Polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs) are commonly used. The miscibility and interaction between the drug and the carrier are important for the formation of a stable solid dispersion.
 - Drug-to-Carrier Ratio: The ratio of amlodipine to the carrier can significantly impact the dissolution rate. An insufficient amount of carrier may not be enough to completely disperse the drug in its amorphous form.

- Preparation Method: The method used to prepare the solid dispersion (e.g., solvent evaporation, melting, spray drying) can affect the physical state of the drug within the carrier.
 - Solvent Evaporation: Ensure that a common solvent is used that can dissolve both the drug and the carrier, and that the solvent is completely removed during the drying process.
 - Melting Method: Be cautious of the thermal stability of amlodipine and the carrier at the processing temperature.
- Physical State: The goal of a solid dispersion is often to convert the crystalline drug into a more soluble amorphous form. Use techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to confirm the amorphous nature of amlodipine in your formulation. Recrystallization of the drug during storage can lead to a decrease in the dissolution rate.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques to enhance the dissolution rate of amlodipine?

A1: The most common techniques for enhancing the dissolution rate of poorly water-soluble drugs like amlodipine include:

- Solid Dispersion: This involves dispersing amlodipine in a hydrophilic carrier matrix. Commonly used carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs). This technique can convert the crystalline drug into a more soluble amorphous form.
- Liquisolid Compacts: This technique involves dissolving amlodipine in a non-volatile solvent and then adsorbing the solution onto a carrier and coating material to produce a dry, free-flowing powder that can be compressed into tablets.
- Use of Superdisintegrants: Incorporating superdisintegrants such as croscopovidone, croscarmellose sodium, and sodium starch glycolate into the tablet formulation can promote rapid tablet disintegration and subsequent drug dissolution.

- **Co-crystals:** The formation of co-crystals of amlodipine with a suitable co-former can improve its physicochemical properties, including solubility and dissolution rate.
- **Particle Size Reduction:** Techniques like micronization increase the surface area of the drug, which can lead to a faster dissolution rate.

Q2: How do different hydrophilic polymers affect the dissolution of amlodipine in solid dispersions?

A2: Different hydrophilic polymers can have varying effects on the dissolution of amlodipine. The choice of polymer and the drug-to-polymer ratio are critical factors.

Polymer	Preparation Method	Drug:Polymer Ratio	Key Findings on Dissolution Enhancement
PEG 4000	Solvent Evaporation	1:1 to 1:10	Solubility increased with increasing polymer concentration, with the 1:5 ratio showing optimal results.
PEG 6000	Solvent Evaporation	1:1 to 1:10	Similar to PEG 4000, the 1:5 ratio provided a significant increase in solubility.
PVP	Solid Dispersion	1:2 (Drug:Polymer)	Irradiated PVP (20 kGy) showed a release of approximately 89% of amlodipine in 60 seconds.
Dextrin	Solid Dispersion	1:10 (Drug:Polymer)	86% of amlodipine was dissolved in 10 minutes at pH 1.2, compared to 31% for the pure drug.

Q3: What are the standard dissolution testing conditions for amlodipine tablets?

A3: While specific conditions can vary based on the pharmacopeia and the formulation, common dissolution testing parameters for amlodipine tablets are:

- Apparatus: USP Apparatus 2 (Paddle).
- Dissolution Medium: 0.01M Hydrochloric acid (pH 1.2). Other media such as acetate buffer (pH 4.5) and phosphate buffer (pH 6.8) are also used for developing a dissolution profile.

- Volume of Medium: 900 mL.
- Temperature: 37 ± 0.5 °C.
- Paddle Speed: 50-100 rpm.
- Sampling Times: Typically at 5, 10, 15, 20, 30, 45, and 60 minutes.
- Analysis: The amount of dissolved amlodipine is usually determined by UV-Vis spectrophotometry at a wavelength of approximately 238-239 nm.

Experimental Protocols

Protocol 1: Preparation of Amlodipine Solid Dispersion by Solvent Evaporation Method

This protocol describes the preparation of an amlodipine solid dispersion using a hydrophilic polymer like PEG 4000.

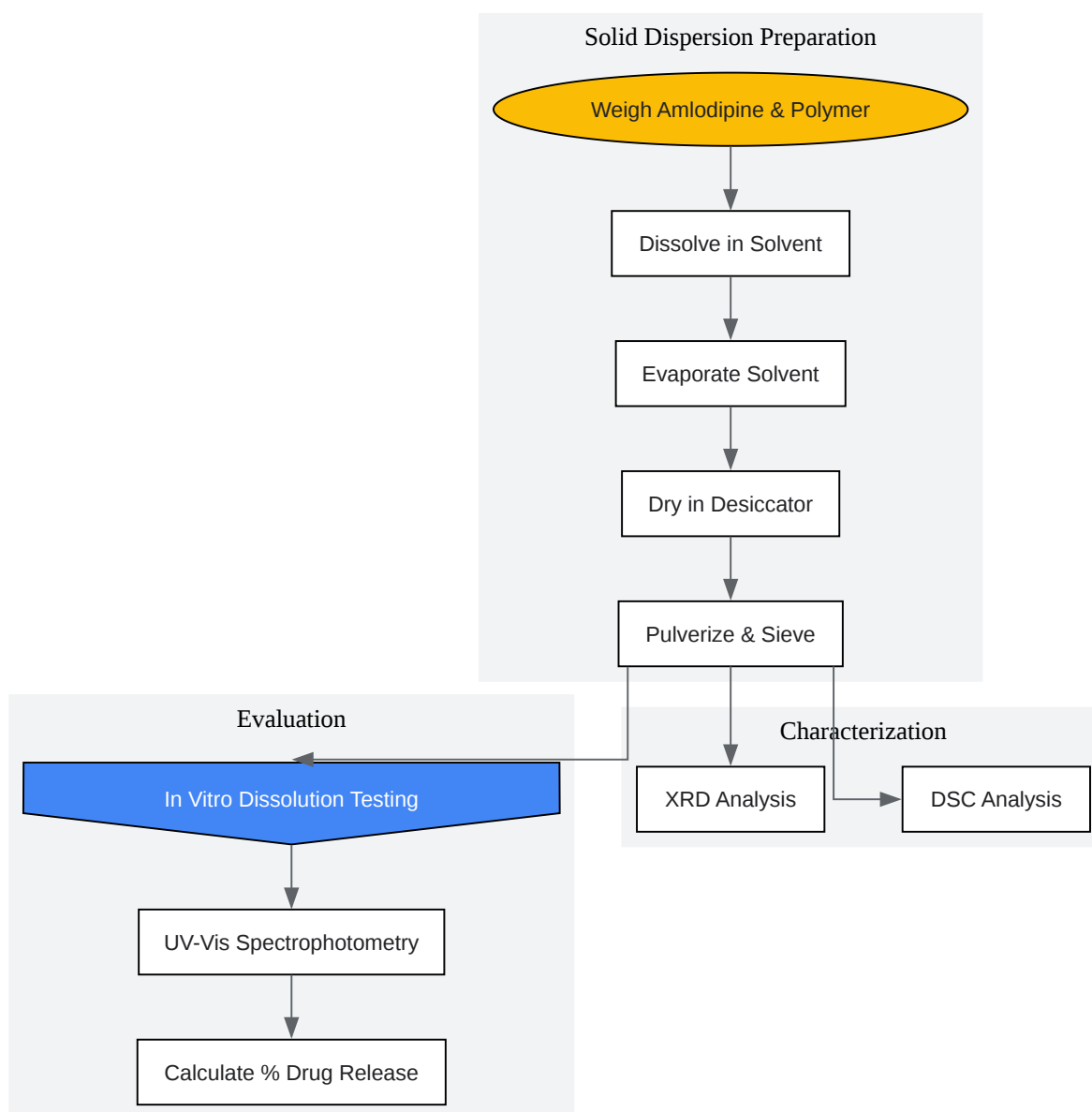
- Materials: Amlodipine besylate, PEG 4000, Methanol.
- Procedure:
 1. Accurately weigh amlodipine besylate and PEG 4000 in the desired ratio (e.g., 1:1, 1:3, 1:5).
 2. Dissolve both the drug and the polymer in a sufficient quantity of methanol in a china dish with gentle stirring.
 3. Evaporate the methanol on a heating mantle at a controlled temperature (e.g., 40°C).
 4. Store the resulting solid dispersion in a desiccator for 24 hours to ensure complete removal of the solvent.
 5. Pulverize the obtained mass using a mortar and pestle.
 6. Sieve the powdered solid dispersion through a 100 μ m mesh sieve.
 7. Store the final product in an airtight container for further evaluation.

Protocol 2: In Vitro Dissolution Testing of Amlodipine Tablets

This protocol outlines the procedure for conducting a dissolution test for amlodipine tablets.

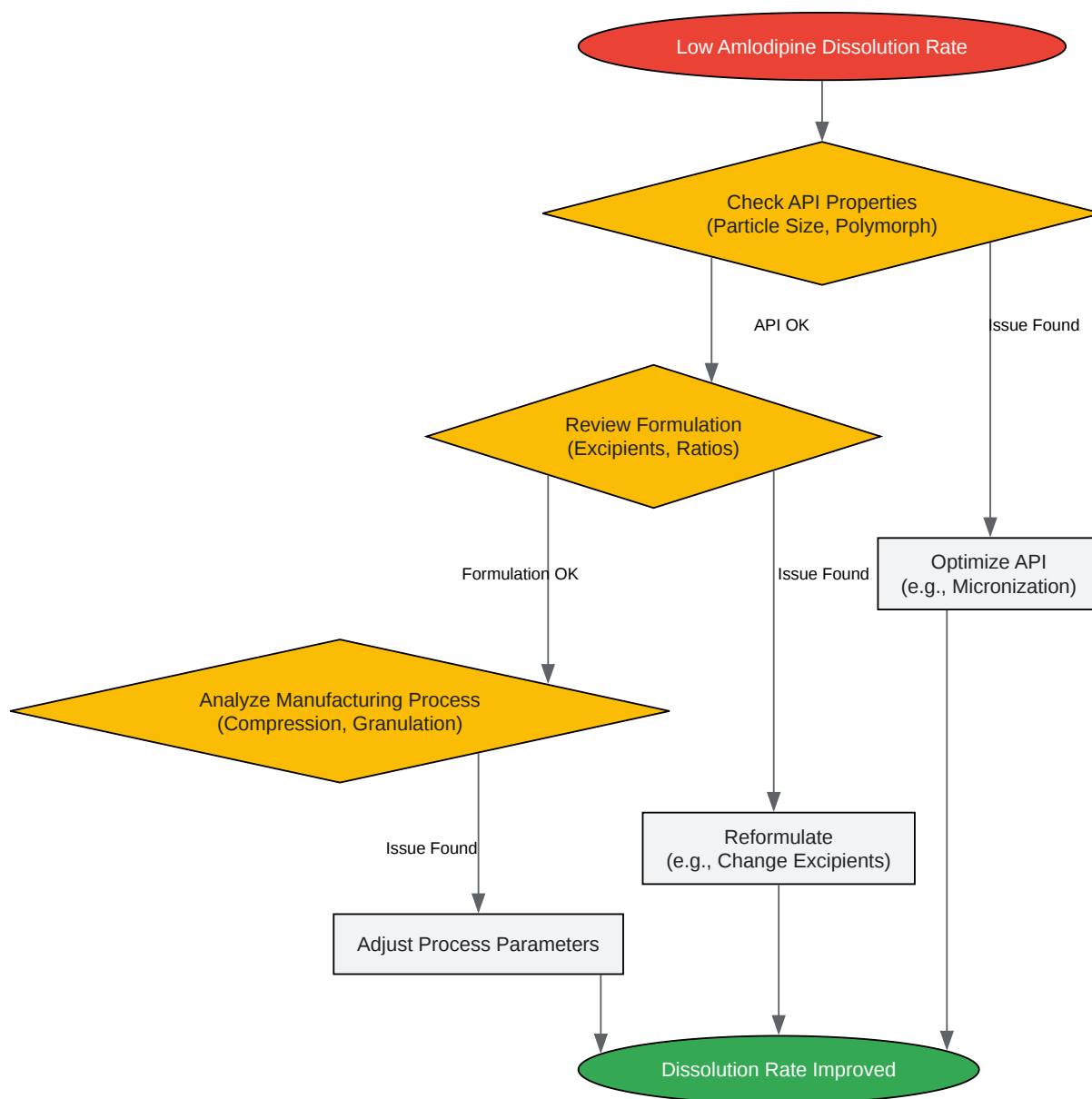
- Apparatus and Materials: USP Dissolution Apparatus 2 (Paddle), 900 mL of 0.01M HCl, calibrated UV-Vis spectrophotometer.
- Procedure:
 1. Set the temperature of the dissolution medium in the vessels to 37 ± 0.5 °C.
 2. Place one tablet in each of the six dissolution vessels.
 3. Start the paddle rotation at the specified speed (e.g., 50 rpm).
 4. Withdraw samples (e.g., 5 mL) from each vessel at predetermined time points (e.g., 10, 20, 30, 45, 60 minutes).
 5. Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
 6. Filter the samples through a suitable filter (e.g., 0.45 µm).
 7. Measure the absorbance of the filtered samples at 238 nm using the UV-Vis spectrophotometer, with 0.01M HCl as the blank.
 8. Calculate the percentage of amlodipine dissolved at each time point using a standard calibration curve.

Visualizations



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Caption: Experimental workflow for solid dispersion preparation and evaluation.



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Caption: Troubleshooting logic for low amlodipine dissolution.

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